![molecular formula C24H30N4O2 B5502986 N'~1~,N'~4~-bis(1-benzylpropylidene)succinohydrazide](/img/structure/B5502986.png)
N'~1~,N'~4~-bis(1-benzylpropylidene)succinohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of N'1,N'4-bis(1-benzylpropylidene)succinohydrazide and its analogs typically involves the reaction of succinic acid dihydrazide with various aldehydes or ketones to form hydrazone linkages. For instance, Bonacorso et al. (2010) describe the regioselective synthesis of succinyl spacer bis-pyrazoles from cyclocondensation reactions of 4-substituted alkenones with succinic acid dihydrazide, yielding a series of succinyl substituted bispyrazoles with controlled reaction conditions (Bonacorso et al., 2010).
Scientific Research Applications
Material Science Applications
In material science, derivatives similar to N'1,N'4-bis(1-benzylpropylidene)succinohydrazide are utilized in the synthesis of novel materials with potential applications in electronics, corrosion inhibition, and as chromogenic sensors. For example, the synthesis and characterization of complex molecules for biochemical labeling, as explored by Reardon and Frey (1984), demonstrates the utility of succinyl derivatives in creating electron-dense reagents for labeling biological structures, highlighting their importance in electron microscopic analysis (Reardon & Frey, 1984).
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to N'1,N'4-bis(1-benzylpropylidene)succinohydrazide are researched for their potential antibacterial properties. Holla, Gonsalves, and Shenoy (2000) investigated a series of 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes derived from succinic acid dihydrazide, revealing significant antibacterial activity, which underscores the potential of such compounds in developing new antibacterial agents (Holla, Gonsalves, & Shenoy, 2000).
Analytical Chemistry Applications
In analytical chemistry, the compound's derivatives find applications as sensors for the detection of specific ions. Sheykhi-Estalkhjani and colleagues (2018) synthesized new bis-benzylidene-hydrazides acting as sensitive chromogenic sensors for the naked-eye detection of CN¯ and AcO¯ ions, demonstrating the compound's utility in developing sophisticated detection tools (Sheykhi-Estalkhjani et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N,N'-bis[(Z)-1-phenylbutan-2-ylideneamino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-3-21(17-19-11-7-5-8-12-19)25-27-23(29)15-16-24(30)28-26-22(4-2)18-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3,(H,27,29)(H,28,30)/b25-21-,26-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNYYDPQCDQLTJ-ORFRIDJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CCC(=O)NN=C(CC)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)CCC(=O)N/N=C(\CC1=CC=CC=C1)/CC)/CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~4~-bis[(2Z)-1-phenylbutan-2-ylidene]butanedihydrazide |
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